11-Deoxy-13-deoxodaunorubicin

anthracycline SAR cytotoxicity profiling HeLa cell assay

11-Deoxy-13-deoxodaunorubicin (CAS 71800-92-5), also designated as 13-Deoxycarminomycin or Glycoside D, is a biosynthetic anthracycline antibiotic belonging to the daunorubicin/doxorubicin structural family. It is produced by fermentation of Micromonospora peucetica strain B211 F.I.

Molecular Formula C27H31NO8
Molecular Weight 497.5 g/mol
Cat. No. B15565492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxy-13-deoxodaunorubicin
Molecular FormulaC27H31NO8
Molecular Weight497.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H31NO8/c1-4-27(33)10-13-8-15-22(26(32)21-14(24(15)30)6-5-7-17(21)34-3)25(31)20(13)18(11-27)36-19-9-16(28)23(29)12(2)35-19/h5-8,12,16,18-19,23,29,31,33H,4,9-11,28H2,1-3H3/t12-,16-,18-,19-,23+,27-/m0/s1
InChIKeyIYSDLBHEPBYCFI-PAFKHDOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

11-Deoxy-13-deoxodaunorubicin (13-Deoxycarminomycin) for Research Procurement: Compound Class, Origin, and Baseline Identity


11-Deoxy-13-deoxodaunorubicin (CAS 71800-92-5), also designated as 13-Deoxycarminomycin or Glycoside D, is a biosynthetic anthracycline antibiotic belonging to the daunorubicin/doxorubicin structural family. It is produced by fermentation of Micromonospora peucetica strain B211 F.I. (ATCC 31366), a mutagenized mutant derived from Streptomyces peucetius var. caesius [1]. The compound is characterized by two key structural deviations from daunorubicin: absence of the 11-hydroxyl group on the B-ring (11-deoxy) and replacement of the 13-keto group with a 13-ethyl moiety (13-deoxo). Its molecular formula is C₂₇H₃₁NO₈ with a molecular weight of 497.54 g/mol [2]. The compound exhibits both antibacterial activity against Gram-positive and Gram-negative organisms and in vitro cytotoxic activity against tumor cell lines, positioning it as a tool compound for structure–activity relationship (SAR) studies within the anthracycline class [1].

Why 11-Deoxy-13-deoxodaunorubicin Cannot Be Substituted by Daunorubicin, 11-Deoxydaunorubicin, or Other In-Class Anthracycline Analogs


Within the 11-deoxy anthracycline series, even single-site structural modifications produce quantitatively distinct antibacterial and antitumor activity profiles that preclude generic interchange. The four glycosides (A, B, C, and D) isolated from the same fermentation complex—differing only at the C-13 position (COCH₂OH, CHOHCH₃, COCH₃, or CH₂CH₃)—exhibit HeLa cell ID₅₀ values spanning an 8.8-fold range (54 to 440 ng/mL) and MIC values against Staphylococcus aureus 209P that vary 16-fold (62 to 1000 µg/mL) [1]. The dual modification present in 11-Deoxy-13-deoxodaunorubicin (loss of both 11-OH and 13-keto) produces a pharmacological fingerprint that is not predictable by linear combination of single-modification analogs, as evidenced by its intermediate cytotoxicity (ID₅₀ 220 ng/mL) falling between Glycoside C (54 ng/mL) and Glycoside B (440 ng/mL) [1]. Furthermore, chromophore modifications at position 11 have been shown to differentially alter DNA intercalation capacity—11-deoxydaunorubicin retains intercalative binding, albeit with appreciably reduced affinity relative to the parent compound, while methylation of the 11-OH group abolishes intercalation entirely [2]. These non-linear SAR relationships mean that substituting any single-modification analog for the dual-modified compound will introduce uncontrolled variance in both target engagement and antibacterial selectivity, compromising experimental reproducibility in SAR profiling, resistance mechanism studies, or biosynthetic pathway elucidation.

Quantitative Differentiation Evidence for 11-Deoxy-13-deoxodaunorubicin vs. Closest Anthracycline Analogs


HeLa Cell Cytotoxicity: 11-Deoxy-13-deoxodaunorubicin Shows Intermediate Potency Distinct from Single-Modification Analogs and Daunorubicin

In a head-to-head in vitro cytotoxicity assay against HeLa cells (24-h drug exposure, colony formation evaluated 5 days post-plating), 11-Deoxy-13-deoxodaunorubicin (Glycoside D) exhibited an ID₅₀ of 220 ng/mL. This is 4.1-fold less potent than 11-deoxydaunorubicin (Glycoside C, ID₅₀ = 54 ng/mL), 2.0-fold more potent than 11-deoxy-13-dihydrodaunorubicin (Glycoside B, ID₅₀ = 440 ng/mL), and 2.1-fold less potent than 11-deoxyadriamycin (Glycoside A, ID₅₀ = 105 ng/mL). Relative to the clinical parent compound daunorubicin (ID₅₀ = 6–7 ng/mL), Glycoside D is approximately 31- to 37-fold less potent [1]. This specific potency rank (C > A > D > B > daunorubicin) demonstrates that the dual 11-deoxy/13-deoxo modification produces a cytotoxicity phenotype that is not simply additive of the single modifications.

anthracycline SAR cytotoxicity profiling HeLa cell assay 11-deoxy daunorubicin analogs antitumor antibiotic screening

Antibacterial Spectrum: 11-Deoxy-13-deoxodaunorubicin Displays a Distinct MIC Profile Across Five Bacterial Strains

The in vitro antibacterial activity of the four 11-deoxy glycosides was determined by standard tube dilution MIC assay against five bacterial strains. 11-Deoxy-13-deoxodaunorubicin (Glycoside D) exhibited an intermediate antibacterial potency profile: against Sarcina lutea ATCC 9341, its MIC of 25 µg/mL was 2-fold higher (less potent) than Glycoside C (12.5 µg/mL) but 4-fold lower (more potent) than Glycoside B (100 µg/mL) [1]. Against Staphylococcus aureus 209P, Glycoside D (MIC 250 µg/mL) was 4-fold less potent than Glycoside C (62 µg/mL) but 4-fold more potent than Glycoside B (1000 µg/mL) [1]. Against Escherichia coli B, the sole Gram-negative comparator, Glycoside D (MIC 50 µg/mL) was equipotent with Glycoside A (50 µg/mL) and 2-fold less potent than Glycoside C (25 µg/mL) [1]. The rank order of antibacterial potency (C > A ≈ D > B) differs from the cytotoxicity rank order, indicating divergent structural determinants for antibacterial vs. antitumor activity within this congeneric series.

antibacterial screening MIC determination anthracycline antibiotic Gram-positive bacteria Gram-negative bacteria

In Vivo P388 Leukemia Activity: Glycoside D Demonstrates a Narrower Therapeutic Window Than Glycoside C

In the P388 murine leukemia model (intraperitoneal tumor inoculation, single i.p. treatment on day 1), 11-Deoxy-13-deoxodaunorubicin (Glycoside D) at 15 mg/kg produced a T/C of 111% with no toxic deaths, indicating borderline antitumor activity. At 125 mg/kg, the T/C dropped to 18% with 5/5 toxic deaths, defining a steep toxicity transition with no therapeutically useful intermediate dose. In contrast, 11-deoxydaunorubicin (Glycoside C) at 100 mg/kg achieved T/C 181% (3/8 toxic deaths), demonstrating clear antitumor efficacy with manageable toxicity at that dose level, while daunorubicin at 2.9 mg/kg produced T/C 190% with no deaths [1]. The therapeutic ratio (minimum toxic dose / minimum effective dose) for Glycoside D is approximately 1.0 (15 mg/kg active, 125 mg/kg lethal), compared to approximately 6.7 for Glycoside C (15 mg/kg minimally active, 100 mg/kg active) and >2.3 for daunorubicin [1].

P388 murine leukemia in vivo antitumor efficacy therapeutic index anthracycline analog toxicity profiling

DNA Intercalation Capacity of 11-Deoxy Anthracyclines: Class-Level Evidence That Removal of the 11-OH Group Reduces but Does Not Abolish DNA Binding

A systematic study of chromophore-modified daunorubicin derivatives binding to calf thymus DNA demonstrated that 11-deoxydaunorubicin (the single 11-deoxy modification) retains the ability to bind DNA via the intercalation mechanism characteristic of the parent compound daunorubicin, albeit with appreciably weaker binding affinity. In contrast, methylation of the 11-OH group (6-O-methyl or 11-O-methyl derivatives) dramatically reduces DNA affinity, with both methyl ether derivatives showing no evidence of intercalation at physiological ionic strength [1]. Since 11-Deoxy-13-deoxodaunorubicin shares the 11-deoxy modification present in 11-deoxydaunorubicin, it is inferred at the class level that it retains intercalative DNA binding capacity, though quantitative binding constants for the dual-modified compound have not been reported. Separately, in P388 leukemia cells, 11-deoxydaunorubicin was shown to produce single-strand DNA break frequencies of the same order of magnitude as doxorubicin at cytotoxic concentrations, with DNA breaks confirmed to be protein-associated (consistent with topoisomerase II-mediated damage) [2].

DNA intercalation anthracycline-DNA binding chromophore modification spectroscopic binding assay calf thymus DNA

Physicochemical and Procurement Differentiation: Molecular Weight, Predicted pKa, and Commercial Availability Distinguish 11-Deoxy-13-deoxodaunorubicin from In-Class Analogs

11-Deoxy-13-deoxodaunorubicin (CAS 71800-92-5, MW 497.54 g/mol, formula C₂₇H₃₁NO₈, predicted pKa 6.83 ± 0.60) can be distinguished from its closest structural analogs at the procurement level by distinct physicochemical identifiers . 11-Deoxydaunorubicin (Glycoside C, CAS 73890-43-4, MW 511.53, C₂₇H₂₉NO₉) differs by +14 Da (retention of 13-keto oxygen) and 13-deoxydaunorubicin (CAS 79466-09-4, MW 513.54, C₂₇H₃₁NO₉) differs by +16 Da (retention of 11-OH). The target compound is commercially available at ≥99% HPLC purity from multiple vendors, with the 13-deoxycarminomycin synonym (referring to the same compound) carrying CAS 76034-18-9 in some databases, necessitating careful CAS verification during procurement [1]. The predicted boiling point of 714.8 ± 60.0 °C and density of 1.43 ± 0.1 g/cm³ further differentiate it analytically . No peer-reviewed stability or formulation studies specific to this compound were identified; storage recommendations are vendor-supplied (−20 °C powder, 3 years) .

physicochemical properties procurement specification CAS registry predicted pKa HPLC purity

Validated Research and Industrial Application Scenarios for 11-Deoxy-13-deoxodaunorubicin Based on Quantitative Differentiation Evidence


Anthracycline Structure–Activity Relationship (SAR) Matrix Studies Requiring a Dual-Modification Calibration Standard

11-Deoxy-13-deoxodaunorubicin serves as an essential calibration point in anthracycline SAR matrices where the independent and combined contributions of the 11-OH and 13-keto groups must be deconvoluted. As demonstrated in the HeLa ID₅₀ data (Glycoside D = 220 ng/mL; Glycoside C = 54 ng/mL; Glycoside B = 440 ng/mL), the dual modification produces a non-additive cytotoxicity phenotype [1]. Researchers can use Glycoside D alongside Glycosides A–C and daunorubicin in parallel dose–response experiments to build quantitative SAR models that predict cytotoxicity from structural descriptors, enabling rational design of next-generation anthracyclines with decoupled antibacterial and antitumor activities.

Negative Control for In Vivo Anthracycline Therapeutic Index Studies Focused on C-13 Redox Chemistry

The steep toxicity transition and poor in vivo therapeutic window of Glycoside D in the P388 model (T/C 111% at 15 mg/kg, 100% lethality at 125 mg/kg) positions it as an ideal negative control for studies investigating the role of C-13 ketone redox cycling in anthracycline cardiotoxicity and antitumor selectivity [1]. In experiments where Glycoside C (13-keto retained) demonstrates a usable therapeutic index (T/C 181% at 100 mg/kg) and Glycoside D does not, the differential outcome can be directly attributed to the 13-deoxo modification, controlling for the 11-deoxy background shared by both compounds.

Antibacterial Selectivity Probing in Gram-Positive vs. Gram-Negative Panels with a Structurally Defined Anthracycline Tool Compound

The MIC profile of Glycoside D against S. aureus 209P (250 µg/mL), S. lutea (25 µg/mL), and E. coli B (50 µg/mL) provides a reproducible antibacterial fingerprint that can be used to calibrate bacterial uptake and efflux assays [1]. Because Glycoside D lacks the 13-keto group implicated in redox-mediated toxicity, its antibacterial activity can be studied in bacterial strains engineered with defined anthracycline resistance mechanisms (e.g., efflux pump overexpression) without the confounding variable of 13-keto-derived reactive oxygen species generation, enabling cleaner mechanistic interpretation.

Biosynthetic Pathway Elucidation and Congener Identification in Anthracycline-Producing Actinomycetes

11-Deoxy-13-deoxodaunorubicin is a naturally occurring component of the anthracycline complex produced by Micromonospora peucetica B211 F.I., and its structural assignment as Glycoside D (formula IV: R = CH₂CH₃) has been confirmed by chemical, physical, and X-ray crystallographic methods [1][2]. Researchers investigating the biosynthetic gene clusters responsible for anthracycline tailoring steps (particularly the 11-hydroxylase and 13-ketoreductase or deoxygenase enzymes) can use authenticated Glycoside D as an analytical reference standard for HPLC and LC-MS-based metabolite profiling, enabling accurate identification of pathway intermediates and shunt products in mutant or heterologous expression systems.

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